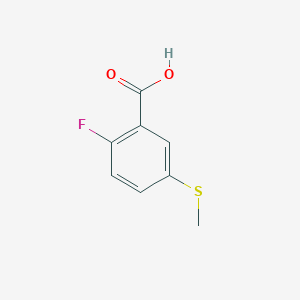

2-Fluoro-5-(methylthio)benzoic acid

Übersicht

Beschreibung

2-Fluoro-5-(methylthio)benzoic acid is a fluorobenzoic acid derivative . It is an aryl fluorinated building block and is formed as a major product during the deprotonation of metallated fluorotoluenes by reacting with superbases .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(methylthio)benzoic acid is represented by the InChI code1S/C8H7FO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) . This compound has a molecular weight of 186.21 . Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-5-(methylthio)benzoic acid include a molecular weight of 186.21 . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

- Practical syntheses of related compounds like 4‐fluoro‐2‐(methylthio)benzylamine and 2‐methylsulfonyl analogs have been reported. These syntheses involve steps like metallation of related benzoic acids and treatment with dimethyl disulfide, leading to intermediates suitable for further elaboration (Perlow et al., 2007).

Pharmacophore Development

- Investigations into the structure-activity relationships of hypoglycemic benzoic acid derivatives (including those with fluorine substitutions) have been conducted. These studies are significant in understanding the pharmacophoric groups crucial for hypoglycemic activity, which could be relevant for compounds like 2-Fluoro-5-(methylthio)benzoic acid (Grell et al., 1998).

Molecular Properties and Metabolism

- Comprehensive studies on the molecular properties and metabolism of substituted benzoic acids in organisms like rats have been conducted. These studies involve understanding the physicochemical properties and metabolic fate, which can offer insights into the drug-metabolizing enzyme active sites and basic mechanisms of benzoate metabolism (Ghauri et al., 1992).

Electrochemical Properties

- The anodic behavior of substituted benzoic acids, including their oxidation to cation radicals, has been investigated in studies focusing on electrochemical properties. This research is pivotal in understanding the stability and subsequent reactions of these compounds (Rudenko et al., 1983).

Imaging and Diagnostic Applications

- Synthesis of fluorine-18-labeled analogs for PET imaging, involving compounds like 2-fluoro-4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoic acid, has been reported. This is crucial for developing new imaging agents for diagnostic purposes (Wang et al., 2014).

Spectroscopic Analysis and Biological Activity

- The Fourier-transform Raman and infrared spectra of related compounds like 2-amino-5-fluoro benzoic acid have been recorded and analyzed, contributing to a deeper understanding of their molecular structure and potential biological activities (Xavier & Joe, 2011).

Anaerobic Biodegradation

- Research on the anaerobic biodegradation of compounds like m-cresol has led to the identification of metabolites such as 5-fluoro-4-hydroxy-2-methylbenzoic acid. This helps in understanding the environmental fate and biotransformation of such compounds (Londry & Fedorak, 1993).

- Thermochemistry and Energetics

Safety And Hazards

The safety information for 2-Fluoro-5-(methylthio)benzoic acid includes several hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Eigenschaften

IUPAC Name |

2-fluoro-5-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUKYSZMWGKZMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568253 | |

| Record name | 2-Fluoro-5-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(methylthio)benzoic acid | |

CAS RN |

57318-98-6 | |

| Record name | 2-Fluoro-5-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

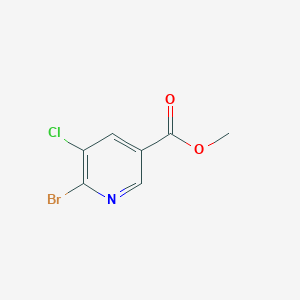

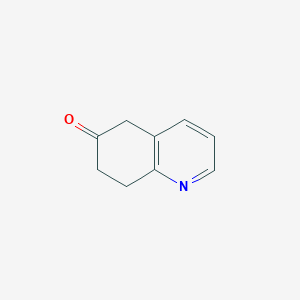

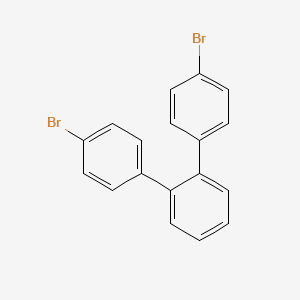

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1590716.png)

![6-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1590719.png)

![Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate](/img/structure/B1590731.png)